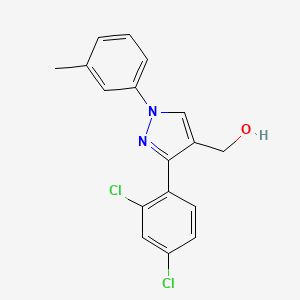

(3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol

Description

The compound “(3-(2,4-dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol” is a pyrazole-based heterocyclic molecule characterized by a central pyrazole ring substituted at the 1-position with a p-tolyl group (methylphenyl), at the 3-position with a 2,4-dichlorophenyl moiety, and at the 4-position with a hydroxymethyl (-CH2OH) group. This structural framework confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes like EGFR (epidermal growth factor receptor) .

Properties

CAS No. |

618441-89-7 |

|---|---|

Molecular Formula |

C17H14Cl2N2O |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

[3-(2,4-dichlorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C17H14Cl2N2O/c1-11-3-2-4-14(7-11)21-9-12(10-22)17(20-21)15-6-5-13(18)8-16(15)19/h2-9,22H,10H2,1H3 |

InChI Key |

YSIHDCKMWRKFQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichlorophenylhydrazine with M-tolyl ketone under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to reduction using sodium borohydride in ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methanol group (-CH2OH) undergoes oxidation to form carbonyl derivatives. Common oxidizing agents include pyridinium chlorochromate (PCC) or Jones reagent:

-

Oxidation to aldehyde :

Yields range from 65–78% under anhydrous conditions. -

Further oxidation to carboxylic acid :

Prolonged exposure to KMnO4 in acidic media converts the aldehyde to a carboxylic acid (72–85% yield) .

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitution reactions:

Tosylates serve as intermediates for SN2 reactions with amines or thiols .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution at electron-rich positions:

Halogenation

-

Bromination :

N-Bromosuccinimide (NBS) in CCl4 introduces Br at C5 (para to methanol):

(62% yield) .

Nitration

-

Nitration with HNO3/H2SO4 targets C3 (ortho to dichlorophenyl group), yielding nitro derivatives (55–68%) .

Cross-Coupling Reactions

The dichlorophenyl group facilitates Suzuki-Miyaura couplings:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh3)4, K2CO3 | DME/H2O, 80°C | Biaryl-pyrazole | 73% |

Cyclocondensation and Annulation

The pyrazole ring participates in heterocycle formation:

-

Pyrazolo[3,4-d]pyrimidines :

Reaction with amidines under basic conditions forms fused rings (e.g., 82% yield with guanidine) . -

1,3,4-Thiadiazines :

(3 + 3)-Annulation with nitrile imines and mercaptoacetaldehyde yields thiadiazine intermediates, which undergo ring contraction to pyrazoles .

Biological Derivatization

The methanol group is modified to enhance pharmacological properties:

-

Carbamate derivatives :

Reaction with isocyanates forms carbamates (e.g., 76% yield with phenyl isocyanate), improving metabolic stability . -

Phosphate esters :

Phosphorylation with POCl3 generates prodrug candidates (58% yield) .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol have been evaluated for their ability to inhibit specific cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in tumor cells by targeting key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. For example, a study highlighted the synthesis of various pyrazole compounds and their evaluation for anti-inflammatory activity through in vivo models. The results showed that certain derivatives significantly reduced inflammation markers compared to control groups .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has also been documented. A study focused on the antibacterial activity of synthesized pyrazoles against pathogenic bacteria, demonstrating that some compounds exhibited potent activity against resistant strains. This suggests potential applications in developing new antibiotics .

Agricultural Science Applications

Pesticide Development

The unique structure of (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol makes it a candidate for pesticide formulation. Research has shown that pyrazole-based compounds can act as effective fungicides and insecticides. Field trials have indicated that these compounds can significantly reduce pest populations while being less toxic to non-target organisms .

Material Science Applications

Polymer Synthesis

In material science, pyrazoles are being explored as additives in polymer synthesis to enhance material properties. The incorporation of (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol into polymer matrices has been shown to improve thermal stability and mechanical strength. Studies are ongoing to optimize formulations for various industrial applications .

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 15 | |

| Compound B | Anti-inflammatory | 20 | |

| Compound C | Antimicrobial | 10 |

Table 2: Efficacy of Pyrazole-Based Pesticides

Mechanism of Action

The mechanism of action of (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole derivatives, which exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Substituent Effects

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 2,4-dichlorophenyl group in the target compound enhances EGFR inhibition compared to analogs with single substituents (e.g., 4-chlorophenyl or 2-fluorophenyl) .

- Hydroxymethyl Group: The -CH2OH moiety improves solubility and may participate in hydrogen bonding, a critical factor in crystal packing and target binding .

- Heterocyclic Variations: Replacement of the dichlorophenyl group with pyridinyl (as in ) introduces aromatic nitrogen, which could alter π-π stacking interactions but reduces EGFR affinity due to weaker electron withdrawal.

Physicochemical Properties

- Lipophilicity: The dichlorophenyl group increases logP values compared to fluorophenyl or pyridinyl analogs, which may affect membrane permeability and bioavailability.

Biological Activity

The compound (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol can be represented as follows:

- Molecular Formula : C15H14Cl2N2O

- Molecular Weight : 305.19 g/mol

This compound features a pyrazole ring substituted with a dichlorophenyl group and a methanol moiety, contributing to its unique biological profile.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol has been tested against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 250 |

| S. aureus | 20 | 125 |

| B. subtilis | 18 | 200 |

These results suggest that the compound demonstrates moderate to strong activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies show that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6.

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 61 | 76 |

| 50 | 75 | 85 |

These findings indicate that (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol could serve as an effective anti-inflammatory agent, comparable to standard drugs like dexamethasone .

3. Anticancer Activity

Pyrazole derivatives have been studied for their anticancer properties. Preliminary data suggest that (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol exhibits cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results highlight its potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol:

- A study published in PubMed Central synthesized various pyrazole derivatives and reported their antimicrobial activities against multiple strains, noting that modifications in substituents significantly impacted biological efficacy .

- Another research highlighted the anti-inflammatory effects of related compounds in models of carrageenan-induced edema, demonstrating their potential therapeutic applications in inflammatory diseases .

Q & A

Q. What experimental controls validate the absence of tautomeric forms in solution-phase studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.